molecular formula C16H32N4O4 B613676 (S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid CAS No. 122532-94-9

(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid

Cat. No.: B613676
CAS No.: 122532-94-9
M. Wt: 344,46 g/mole
InChI Key: PDZKOXOIRMROAB-LBPRGKRZSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a diethylguanidino moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid typically involves multiple steps. One common approach starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the diethylguanidino group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step involves the deprotection of the Boc group under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with varied substituents.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a building block for drug candidates targeting various diseases.

    Industry: In industrial chemistry, it is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The diethylguanidino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The Boc group, when present, can protect reactive sites during synthetic transformations, allowing for selective reactions to occur.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-dimethylguanidino)hexanoic acid: Similar structure but with dimethylguanidino instead of diethylguanidino.

    (S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylamino)hexanoic acid: Contains a diethylamino group instead of diethylguanidino.

Uniqueness

The uniqueness of (S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The diethylguanidino group, in particular, provides unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-6-[[amino(diethylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O4/c1-6-20(7-2)14(17)18-11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKOXOIRMROAB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718679
Record name (E)-N~6~-[Amino(diethylamino)methylidene]-N~2~-(tert-butoxycarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122532-94-9
Record name (E)-N~6~-[Amino(diethylamino)methylidene]-N~2~-(tert-butoxycarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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